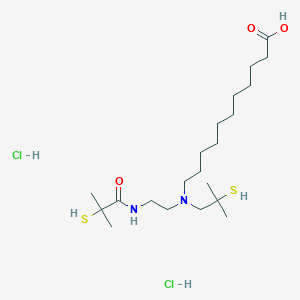

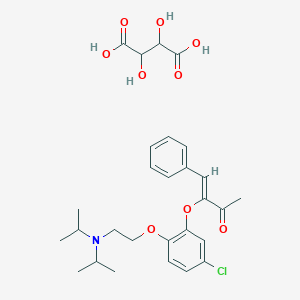

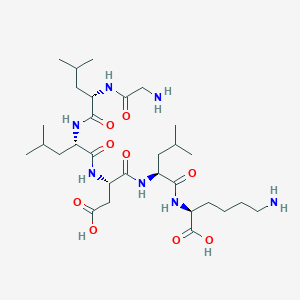

Methyl 2,3-diaminobenzoate

Descripción general

Descripción

(111)Cloruro de indio es un compuesto radiofarmacéutico ampliamente utilizado en medicina nuclear para fines diagnósticos y terapéuticos. Contiene el radioisótopo indio-111, que tiene una vida media de aproximadamente 2,8 días y se desintegra por captura electrónica, emitiendo radiación gamma. Esta propiedad hace que el (111)Cloruro de indio sea valioso para la imagenología médica y la terapia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: (111)Cloruro de indio se produce típicamente bombardeando un blanco de cadmio con protones en un ciclotrón. La reacción implica la transformación de cadmio-111 a indio-111 a través de una reacción (p,n). El indio-111 resultante se separa y purifica químicamente para obtener (111)Cloruro de indio .

Métodos de producción industrial: La producción industrial de (111)Cloruro de indio implica el uso de blancos de cadmio enriquecidos y bombardeo de protones en un ciclotrón. El proceso incluye la purificación radioquímica utilizando cromatografía en columna para lograr una alta actividad específica y pureza radioquímica .

Análisis De Reacciones Químicas

Tipos de reacciones: (111)Cloruro de indio experimenta varias reacciones químicas, incluyendo:

Oxidación: El indio puede oxidarse para formar estados de oxidación más altos.

Reducción: El indio puede reducirse a estados de oxidación más bajos.

Sustitución: El indio puede participar en reacciones de sustitución con otros ligandos.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el oxígeno o los halógenos pueden oxidar el indio.

Reducción: Agentes reductores como el hidrógeno o los metales pueden reducir el indio.

Sustitución: Ligandos como los iones cloruro o los ligandos orgánicos pueden sustituir en reacciones con indio.

Principales productos formados:

Oxidación: Compuestos de indio de estado de oxidación más alto.

Reducción: Compuestos de indio de estado de oxidación más bajo.

Sustitución: Diversos complejos de indio con ligandos sustituidos.

Aplicaciones Científicas De Investigación

(111)Cloruro de indio tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Química: Utilizado como trazador radiactivo para estudiar reacciones químicas y mecanismos.

Biología: Employed en el etiquetado de moléculas biológicas para el seguimiento e imagenología.

Medicina: Utilizado en imagenología diagnóstica para detectar tumores, infecciones e inflamación. .

Industria: Aplicado en el desarrollo de radiofármacos y en procesos de control de calidad.

Mecanismo De Acción

(111)Cloruro de indio actúa como un trazador radiactivo etiquetando anticuerpos monoclonales u otras moléculas de direccionamiento. Cuando se administra, se une a objetivos moleculares específicos, como las células cancerosas o los sitios de infección. La radiación gamma emitida por el indio-111 permite la visualización y localización de estos objetivos utilizando cámaras gamma .

Compuestos similares:

Cloruro de galio-67: Otro radiofarmacéutico utilizado para la imagenología y el diagnóstico.

Tecnecio-99m: Ampliamente utilizado en medicina nuclear para diversas aplicaciones de imagenología.

Yodo-123: Utilizado en imagenología diagnóstica, particularmente para estudios de tiroides.

Unicidad de (111)Cloruro de indio: (111)Cloruro de indio es único debido a su vida media moderada, que proporciona tiempo suficiente para estudios de imagenología sin una exposición excesiva a la radiación. Sus emisiones gamma son fácilmente detectables, lo que lo hace altamente efectivo para la imagenología de alta calidad. Además, su capacidad para etiquetar una amplia gama de moléculas de direccionamiento mejora su versatilidad en aplicaciones médicas y científicas .

Comparación Con Compuestos Similares

Gallium-67 chloride: Another radiopharmaceutical used for imaging and diagnostic purposes.

Technetium-99m: Widely used in nuclear medicine for various imaging applications.

Iodine-123: Used in diagnostic imaging, particularly for thyroid studies.

Uniqueness of (111)Indium Chloride: (111)Indium chloride is unique due to its moderate half-life, which provides sufficient time for imaging studies without excessive radiation exposure. Its gamma emissions are easily detectable, making it highly effective for high-quality imaging. Additionally, its ability to label a wide range of targeting molecules enhances its versatility in medical and scientific applications .

Propiedades

IUPAC Name |

methyl 2,3-diaminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJHLOLVEXWHFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341265 | |

| Record name | Methyl 2,3-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107582-20-7 | |

| Record name | Methyl 2,3-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Diaminobenzoic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

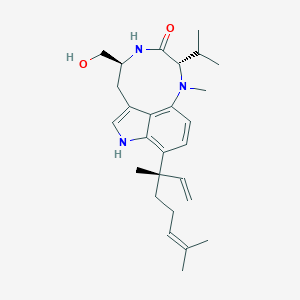

![methyl (1S,4S,9S,10R,13R,14R)-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate](/img/structure/B11888.png)

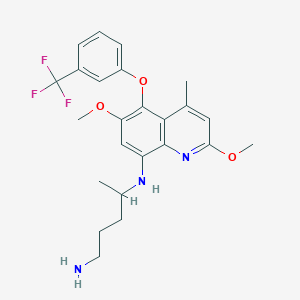

![3-(4-benzhydrylpiperazin-1-yl)-N-[3-(dimethylamino)phenyl]propanamide;trihydrochloride](/img/structure/B11913.png)

![2-[2,3-bis(2-acetyloxyethoxy)propoxy]ethyl acetate](/img/structure/B11918.png)

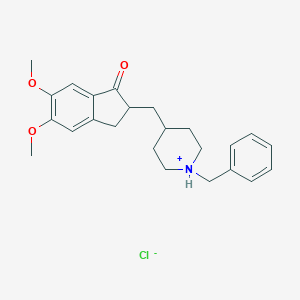

![disodium;2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-[18-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-3-sulfonatophenyl]-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate](/img/structure/B11925.png)